Product packaging for 5-Cyano-1H-indazole-6-carboxylic acid(Cat. No.:)

5-Cyano-1H-indazole-6-carboxylic acid

Cat. No.: B11761093
M. Wt: 187.15 g/mol
InChI Key: ZGVFNHRLSFYVSF-UHFFFAOYSA-N
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Description

5-Cyano-1H-indazole-6-carboxylic acid is a high-purity chemical intermediate built on the privileged indazole scaffold , a bicyclic aromatic structure renowned in modern medicinal chemistry for its versatility and wide range of biological activities . This compound integrates two highly valuable functional groups—a carboxylic acid and a cyano group—onto the indazole core, making it a versatile key building block for the synthesis of more complex, target-oriented molecules . The indazole nucleus is a recognized bioisostere for other nitrogen-containing heterocycles like indole, which can lead to improved pharmacological properties in drug candidates, such as enhanced binding affinity, greater metabolic stability, and more favorable pharmacokinetic profiles . While specific biological data for this compound may be limited, its structural features make it highly relevant for research into various therapeutic areas. Indazole-carboxylic acid derivatives are frequently investigated as potential PARP inhibitors , a key strategy in cancer therapy, particularly for cancers with BRCA mutations . The presence of the carboxylic acid group allows for further derivatization into amides and esters, while the cyano group can serve as a hydrogen bond acceptor or be further transformed, providing medicinal chemists with a reactive and flexible scaffold for exploring structure-activity relationships. This product is intended for research and development purposes exclusively. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N3O2 B11761093 5-Cyano-1H-indazole-6-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

5-cyano-1H-indazole-6-carboxylic acid

InChI

InChI=1S/C9H5N3O2/c10-3-5-1-6-4-11-12-8(6)2-7(5)9(13)14/h1-2,4H,(H,11,12)(H,13,14)

InChI Key

ZGVFNHRLSFYVSF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1C#N)C(=O)O

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways Governing Indazole Ring Formation

While numerous methods exist for the synthesis of the indazole core, the specific mechanistic pathway for the formation of 5-Cyano-1H-indazole-6-carboxylic acid is not detailed in the provided search results. General synthetic routes for indazoles often involve the cyclization of ortho-substituted phenylhydrazones or reductive cyclization of ortho-nitrobenzyl compounds. nih.govorganic-chemistry.org For instance, transition-metal-catalyzed C-H bond activation and subsequent cyclization is a modern approach to forming the indazole ring. nih.gov Another common method involves the diazotization of specific ortho-aminobenzamides or acetates to yield 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn However, the precise precursors and mechanistic steps—such as the sequence of cyclization and functional group introduction to yield the 5-cyano and 6-carboxylic acid substitution pattern—are not explicitly described.

Elucidation of Reaction Selectivity (Regio- and Stereoselectivity)

The derivatization of the indazole ring, particularly N-alkylation, is a key area where regioselectivity is crucial, as reactions can occur at either the N-1 or N-2 position. The outcome is influenced by steric and electronic effects of substituents, the nature of the alkylating agent, and reaction conditions like the base and solvent used. nih.govresearchgate.net

Studies on other substituted indazoles have shown that electron-withdrawing groups can direct substitution. For example, in some cases, a C-7 CO2Me substituent directs alkylation to the N-2 position. researchgate.net It is plausible that the cyano and carboxylic acid groups on this compound would similarly influence the N-1/N-2 selectivity in derivatization reactions. However, without experimental or computational data for this specific molecule, the precise regiochemical outcomes remain undetermined. Stereoselectivity would be relevant in reactions involving the creation of new chiral centers, but no such derivatization studies for this compound were found.

Table 1: Factors Influencing Regioselectivity in General Indazole N-Alkylation

Factor Influence on Selectivity Example from Literature
Substituents Electron-withdrawing or sterically bulky groups on the indazole ring can direct alkylation to either N-1 or N-2. C-7 NO2 or CO2Me groups confer high N-2 regioselectivity (≥ 96%). researchgate.net
Base/Solvent The choice of base and solvent system (e.g., NaH in THF vs. K2CO3 in DMF) can favor one regioisomer over the other. NaH in THF is a promising system for N-1 selective indazole alkylation. nih.govresearchgate.net
Reaction Control Reactions can be under kinetic or thermodynamic control, where reaction time and temperature determine the final product ratio. masterorganicchemistry.comwikipedia.org N-1 substituted indazoles are often the thermodynamically more stable product. nih.gov

| Alkylating Agent | The nature of the electrophile can impact the site of attack. | Not specified for this compound. |

Kinetic Studies of Derivatization and Transformation Reactions

Kinetic studies provide quantitative data on reaction rates, helping to distinguish between different mechanistic possibilities, such as kinetically versus thermodynamically controlled processes. masterorganicchemistry.comwikipedia.orgjackwestin.comyoutube.comlibretexts.org For indazole alkylation, the N-1 product is often the thermodynamically stable isomer, while the N-2 product can sometimes be the kinetic product, formed more rapidly under milder conditions. nih.gov No kinetic studies detailing the rates of derivatization (e.g., esterification of the carboxylic acid, substitution at the nitrogen atoms) or other transformations of this compound have been reported in the available literature. Such studies would be necessary to understand the energy barriers and reaction speeds of its various potential transformations.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting selectivity, and understanding the electronic properties of molecules. nih.gov DFT calculations have been used to investigate the alkylation of other indazole derivatives, such as methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.orgnih.gov These studies explore transition state energies to explain observed regioselectivity, suggesting that factors like chelation with cations can stabilize one transition state over another. beilstein-journals.orgnih.govresearchgate.net

Quantum mechanical analyses have also clarified the high selectivity for N-2 alkylation in certain indazoles by comparing the activation energies for reaction at the N-1 versus N-2 positions, taking into account the relative stability of the initial 1H- and 2H-indazole tautomers. wuxibiology.com While these computational methods could be applied to this compound to predict its reactivity, no such specific studies appear to have been published.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into molecular geometry, orbital energies, and electronic distribution.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a given compound, DFT calculations can predict optimized molecular geometry, bond lengths, bond angles, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

A search of the scientific literature did not yield any specific studies that have applied DFT calculations to determine the molecular structure and electronic properties of 5-Cyano-1H-indazole-6-carboxylic acid. While DFT has been used to study other indazole derivatives, those findings cannot be directly attributed to the title compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict excited state properties, such as electronic transition energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy.

There are no specific TD-DFT studies reported in the literature for this compound to describe its electronic transitions and predict its absorption spectra.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion, offering insights into conformational flexibility, stability, and interactions with a solvent or other molecules over time.

No dedicated conformational analysis or molecular dynamics simulation studies for this compound have been published. Such studies would be valuable for understanding its flexibility, particularly the orientation of the carboxylic acid group relative to the indazole ring, and how it behaves in a dynamic biological or chemical environment.

Studies on Intermolecular Interactions and Recognition Patterns

Investigating intermolecular interactions is crucial for understanding how a molecule interacts with its environment, including other molecules of its kind (in a crystal) or biological targets like proteins. These studies often employ quantum chemical methods to analyze hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Specific research detailing the intermolecular interaction patterns of this compound is not available. Such an analysis would clarify how the cyano, carboxylic acid, and indazole functional groups participate in forming dimers or larger molecular assemblies.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry can predict a molecule's reactivity and the selectivity of its reactions. This is often achieved by analyzing reactivity descriptors derived from DFT calculations, such as Fukui functions, electrostatic potential maps, and frontier molecular orbital energies, which indicate the most likely sites for electrophilic or nucleophilic attack.

There are no published computational studies focused on predicting the chemical reactivity and selectivity of this compound.

Coordination Chemistry and Advanced Material Applications

Ligand Properties of 5-Cyano-1H-indazole-6-carboxylic acid in Metal Coordination

This compound can act as a versatile ligand in coordination chemistry. The carboxylic acid group can be deprotonated to form a carboxylate, which can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging. The indazole ring contains two nitrogen atoms, both of which are potential coordination sites. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The cyano group can also participate in coordination, further increasing the potential for the formation of multi-dimensional networks.

The presence of the electron-withdrawing cyano group is expected to influence the electronic properties of the ligand, potentially affecting the photophysical properties of the resulting coordination compounds. The rigid nature of the indazole backbone imparts stability to the resulting frameworks and can lead to the formation of porous materials.

Table 1: Potential Coordination Modes of this compound

Functional Group Coordination Mode Description
Carboxylate Monodentate One oxygen atom of the carboxylate group binds to a single metal center.
Bidentate Chelating Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.
Bidentate Bridging The carboxylate group bridges two metal centers, with each oxygen atom coordinating to a different metal ion.
Indazole Nitrogen Monodentate One of the nitrogen atoms of the indazole ring coordinates to a metal center.

Synthesis and Characterization of Metal Coordination Polymers and Frameworks

The synthesis of coordination polymers and MOFs involving this compound typically involves the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions. The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the final structure of the product.

Characterization of the resulting materials is crucial to understand their structure and properties. Common techniques include single-crystal X-ray diffraction to determine the crystal structure, powder X-ray diffraction to assess phase purity, thermogravimetric analysis to evaluate thermal stability, and spectroscopic methods such as FT-IR and UV-Vis spectroscopy to probe the coordination environment.

The dimensionality of the coordination polymers can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The connectivity of the metal nodes and the ligand dictates the dimensionality. For instance, a ligand bridging two metal centers can lead to the formation of 1D chains, while a ligand connecting three or more metal centers can result in 2D or 3D networks. The resulting topologies can be described using established systems such as the Reticular Chemistry Structure Resource (RCSR) database. For instance, studies on the related 1H-indazole-6-carboxylic acid have shown the formation of double-chain structures and 3D networks with different metal ions ugr.esresearchgate.netmdpi.comresearchgate.net.

Table 2: Expected Structural Features of Coordination Polymers with this compound

Metal Ion Potential Dimensionality Potential Topological Features
Zn(II) 1D, 2D, 3D Chains, layers, interpenetrated networks
Cd(II) 2D, 3D Layered structures, porous frameworks
Cu(II) 1D, 2D, 3D Paddle-wheel structures, extended lattices

Photophysical Properties of Coordination Compounds

Coordination compounds derived from ligands with extended π-systems, such as this compound, often exhibit interesting photophysical properties, including luminescence. These properties are of interest for applications in sensing, lighting, and optical devices.

The luminescence of coordination polymers based on d¹⁰ metal ions like Zn(II) and Cd(II) often originates from ligand-centered electronic transitions. mdpi.com Upon excitation with UV light, the ligand is promoted to an excited state, and subsequent relaxation to the ground state results in the emission of light. The emission properties are influenced by the electronic structure of the ligand and can be tuned by modifying its chemical structure. The presence of the electron-withdrawing cyano group in this compound is expected to modulate the energy levels of the ligand's molecular orbitals, potentially leading to shifts in the emission wavelength compared to the parent compound. Theoretical calculations, such as time-dependent density-functional theory (TD-DFT), can be employed to understand and predict these electronic transitions. ugr.esresearchgate.net

Several strategies can be employed to enhance the luminescent properties of coordination compounds. One approach is to incorporate lanthanide ions, which are known for their sharp and intense emission bands. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. Another strategy involves the use of co-ligands that can sensitize the luminescence of the primary ligand or the metal center. Furthermore, controlling the rigidity of the framework can minimize non-radiative decay pathways, leading to higher quantum yields. Research on related indazole-based ligands suggests that the development of novel materials with enhanced luminescent properties is an active area of investigation. mdpi.com

Advancements in Gas Sorption and Separation Using Indazole-Based Frameworks

The development of advanced porous materials for gas sorption and separation is a critical area of research, driven by the need for energy-efficient purification processes in various industries. Among the promising candidates, metal-organic frameworks (MOFs) have garnered significant attention due to their high porosity, tunable pore sizes, and chemically versatile structures. In particular, MOFs constructed from indazole-based organic linkers are emerging as a noteworthy subclass of materials with potential applications in selective gas capture. This section explores the research findings related to the gas sorption and separation capabilities of frameworks structurally related to those that could be derived from this compound.

While specific data on MOFs synthesized directly from this compound is not yet prevalent in publicly accessible literature, studies on closely related indazole-based frameworks provide valuable insights into their potential for gas sorption and separation. Research into zinc-based MOFs incorporating ligands such as 1H-indazole-5-carboxylic acid has demonstrated the successful creation of porous architectures with an affinity for carbon dioxide.

In a notable study, two novel zinc-based MOFs were synthesized using 1H-indazole-5-carboxylic acid and bipyridine-like linkers. These frameworks exhibit a flexible and interpenetrated three-dimensional structure. The porosity of these materials was confirmed through CO2 sorption measurements, indicating their potential for applications in carbon capture. researchgate.net Although detailed quantitative data from this specific study remains limited in the public domain, the confirmation of CO2 uptake underscores the promise of the indazole moiety in designing effective gas sorbents.

The broader class of zinc-based MOFs has been extensively studied for gas separation. For instance, a zeolite-like zinc-tetrazole framework has shown a high CO2 adsorption capacity of up to 35.6 wt% and excellent selectivity for CO2 over methane (CH4) at 273 K and 1 bar. researchgate.netfao.orgnih.gov Another example is a bi-pillared zinc framework that, while having a modest surface area, demonstrates selective CO2 uptake at 195 K and can adsorb approximately 9 wt% of CO2 at 298 K and 30 bar pressure. niscpr.res.in These examples, while not directly involving indazole-based ligands, highlight the potential of zinc-based frameworks for selective gas adsorption.

The performance of these materials is often attributed to a combination of factors, including pore size, surface area, and the chemical nature of the organic linkers. The presence of nitrogen atoms within the indazole ring, for instance, can introduce polarity and potential binding sites for acidic gases like CO2.

To illustrate the typical gas sorption performance of related porous materials, the following interactive table presents data for a selection of zinc-based MOFs.

FrameworkGasTemperature (K)Pressure (bar)Uptake (wt%)Selectivity
Zeolite-like Zn-tetrazole frameworkCO2273135.6High CO2/CH4
Bi-pillared Zn frameworkCO229830~9Selective for CO2 at 195 K
Cu-Sp5CO2/N2-0.15 CO2 / 0.85 N2->200

Further research into indazole-based frameworks, including those derived from this compound, is anticipated to build upon these foundational studies. The strategic functionalization of the indazole ligand, for example, with cyano groups, could further enhance the material's affinity and selectivity for specific gases, paving the way for the development of next-generation adsorbents for critical gas separation applications.

Analytical Methodologies for Characterization and Quality Assessment in Research

Chromatographic Techniques for Purity and Stability Assessment

Chromatographic methods, particularly HPLC, are fundamental in evaluating the purity and stability of 5-Cyano-1H-indazole-6-carboxylic acid. These techniques separate the compound from any impurities or degradation products, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of this compound and related indazole compounds. While specific validated methods for this exact molecule are not extensively detailed in publicly available literature, established methods for similar indazole carboxylic acids provide a framework for its analysis. Purity levels for analogous compounds like 1H-Indazole-6-carboxylic acid are often reported to be ≥95% when analyzed by HPLC.

A typical HPLC method for an indazole derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (such as methanol or acetonitrile). The separation is achieved by gradient or isocratic elution, and detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

For stability assessment, a stability-indicating HPLC method is crucial. Such a method is designed to separate the active pharmaceutical ingredient from its potential degradation products, which might form under various stress conditions (e.g., acid, base, oxidation, heat, light). The development of such a method for this compound would involve subjecting the compound to these stress conditions and then analyzing the samples to ensure that all degradation peaks are well-resolved from the main compound peak.

Table 1: Representative HPLC Parameters for Analysis of Indazole Carboxylic Acid Derivatives

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer:Methanol or Acetonitrile
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at a specified wavelength
Column Temperature 25°C

Thermal Analysis for Purity and Phase Behavior

Thermal analysis techniques are employed to investigate the physical properties of materials as they change with temperature. For this compound, DSC is a valuable tool for determining purity and understanding its phase behavior.

Differential Scanning Calorimetry (DSC) for Purity Determination and Heat of Fusion

Differential Scanning Calorimetry is a powerful technique for determining the purity of crystalline organic compounds. The principle is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities. A pure, crystalline substance has a sharp melting peak, whereas impurities broaden the melting range and lower the melting point.

Table 2: Principles of DSC for Purity Determination

ParameterDescription
Principle Based on the van't Hoff law of melting point depression.
Measurement Heat flow into the sample is measured as a function of temperature.
Output A thermogram showing the melting endotherm.
Calculations Purity is determined from the shape of the melting peak. Heat of fusion is calculated from the peak area.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₉H₅N₃O₂), elemental analysis provides experimental verification of its chemical formula by measuring the percentage of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages of each element are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values confirms the elemental composition and supports the structural identification of the synthesized compound.

**Table 3: Theoretical Elemental Composition of this compound (C₉H₅N₃O₂) **

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.019108.0957.76%
HydrogenH1.0155.052.70%
NitrogenN14.01342.0322.45%
OxygenO16.00232.0017.09%
Total 187.17 100.00%

In a research context, the results of an elemental analysis for a newly synthesized batch of this compound would be presented as "Anal. Calcd for C₉H₅N₃O₂: C, 57.76; H, 2.70; N, 22.45. Found: C, [experimental value]; H, [experimental value]; N, [experimental value]." The proximity of the "Found" values to the "Calcd" values is a critical indicator of the compound's purity and correct synthesis.

Q & A

Q. What are the recommended synthetic routes for 5-Cyano-1H-indazole-6-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of indazole derivatives often involves multi-step reactions, such as cyclization of substituted precursors or functional group transformations. For example, ester intermediates (e.g., ethyl 6-indazolyl-hexanoate) can undergo hydrolysis to yield carboxylic acids . Key factors include:
  • Catalyst selection : Acidic/basic conditions for cyclization (e.g., acetic acid or K2_2CO3_3) .
  • Temperature control : Reflux conditions (e.g., 3–5 hours in acetic acid) to optimize intermediate stability .
  • Purification : Column chromatography or recrystallization to isolate the target compound.
    Note: Direct synthesis data for this compound is limited, but analogous protocols for substituted indazoles (e.g., bromo or methyl derivatives) provide a framework .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the indazole scaffold and substituent positions. For example, indazole protons typically resonate at δ 7.5–8.5 ppm, while carboxylic acid protons are absent (deuterated solvents shift COOH signals) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C9_9H5_5N3_3O2_2: calc. 192.0403) .
  • FT-IR : Strong absorption bands for cyano (~2200 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) groups .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : While stability data for this specific compound is unavailable, indazole derivatives generally:
  • Degrade in acidic/basic conditions : Carboxylic acids may undergo decarboxylation at high temperatures or extreme pH .
  • Storage recommendations : Store at –20°C in inert atmospheres to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., cyano group as a hydrogen bond acceptor) .
  • Molecular docking : Screen against target proteins (e.g., kinases) to assess binding affinity. For example, indazole-carboxylic acid derivatives have shown activity as kinase inhibitors .
  • ADMET predictions : Use software like SwissADME to estimate solubility and metabolic stability .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across different assay systems?

  • Methodological Answer :
  • Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line selection .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer :
  • Substituent variation : Replace the cyano group with other electron-withdrawing groups (e.g., nitro or trifluoromethyl) to modulate potency .
  • Prodrug design : Convert the carboxylic acid to esters (e.g., ethyl or methyl esters) to enhance bioavailability .
  • Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using X-ray crystallography .

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